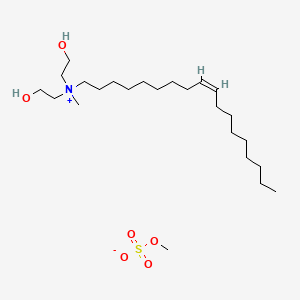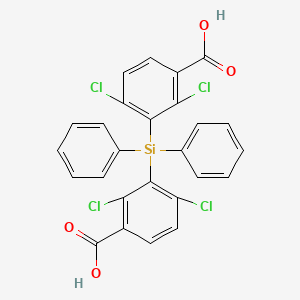
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester is a chemical compound that belongs to the class of organosilicon compounds It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diphenylsilylene, a silicon-containing moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, diphenylsilylene ester typically involves the esterification of 2,4-dichlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which benzoic acid, 2,4-dichloro-, diphenylsilylene ester exerts its effects involves interactions with molecular targets and pathways. The silicon-containing moiety can interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: This compound is similar in structure but contains a methyl group instead of the diphenylsilylene moiety.
Benzoic acid, 2,4-dichloro-, ethyl ester: Similar to the methyl ester, but with an ethyl group.
Benzoic acid, 2,4-dichloro-, phenyl ester: Contains a phenyl group instead of the diphenylsilylene moiety.
Uniqueness
The presence of the diphenylsilylene moiety in benzoic acid, 2,4-dichloro-, diphenylsilylene ester imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
129459-81-0 |
|---|---|
Formule moléculaire |
C26H16Cl4O4Si |
Poids moléculaire |
562.3 g/mol |
Nom IUPAC |
3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid |
InChI |
InChI=1S/C26H16Cl4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |
Clé InChI |
JFPSAVVBQVRKKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Cl)C(=O)O)Cl)C4=C(C=CC(=C4Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


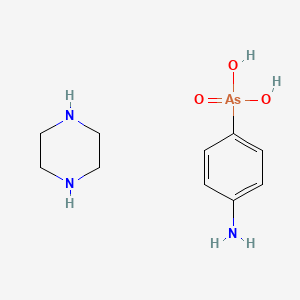
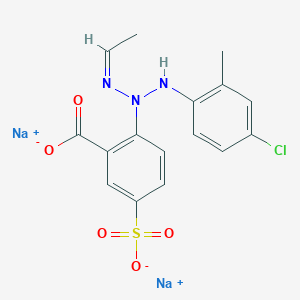

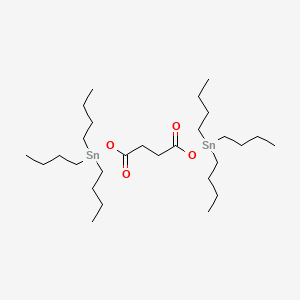
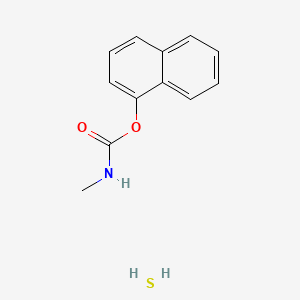
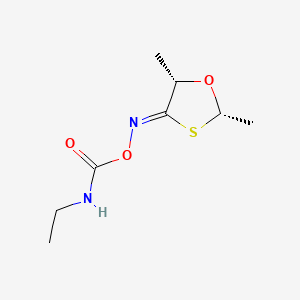





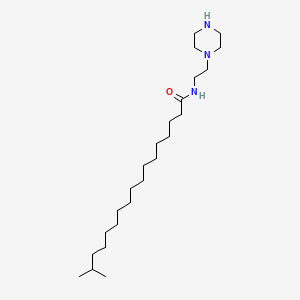
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
